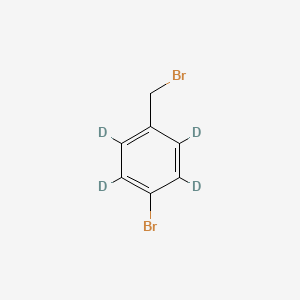

1-Bromo-4-(bromomethyl)benzene-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H6Br2 |

|---|---|

Poids moléculaire |

253.95 g/mol |

Nom IUPAC |

1-bromo-4-(bromomethyl)-2,3,5,6-tetradeuteriobenzene |

InChI |

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |

Clé InChI |

YLRBJYMANQKEAW-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])Br)[2H] |

SMILES canonique |

C1=CC(=CC=C1CBr)Br |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(bromomethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Bromo-4-(bromomethyl)benzene-d4, a deuterated aromatic compound of significant interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists, offering detailed information on its physical characteristics, spectral data, and potential experimental applications.

Core Chemical Properties

This compound is the deuterium-labeled analog of 1-Bromo-4-(bromomethyl)benzene. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring provides a distinct isotopic signature, making it an invaluable tool in various analytical and research applications.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 1-Bromo-4-(bromomethyl)benzene |

| Molecular Formula | C₇H₂D₄Br₂ | C₇H₆Br₂ |

| Molecular Weight | 253.96 g/mol [1][2] | 249.93 g/mol |

| Appearance | White solid (expected) | White solid[3] |

| Melting Point | Not reported, expected to be similar to the non-deuterated analog. | 62-64 °C[3] |

| Boiling Point | Not reported, expected to be similar to the non-deuterated analog. | 115-124 °C at 12 mmHg[4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | May decompose in water.[3] |

| CAS Number | 2708280-84-4[5] | 589-15-1[4] |

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves a multi-step process starting from a deuterated precursor, such as toluene-d8 (B116792) or benzene-d6. A general synthetic strategy is outlined below.

General Synthetic Pathway

A plausible synthetic route involves the initial bromination of a deuterated toluene (B28343) derivative followed by a subsequent free-radical bromination of the methyl group.

Caption: A general synthetic pathway for this compound.

Experimental Protocol: Conceptual Synthesis

Step 1: Bromination of Toluene-d8

-

To a solution of toluene-d8 in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add bromine (Br₂) to the reaction mixture at room temperature.

-

Stir the reaction until completion, monitoring by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (B86663).

-

Purify the crude product by distillation to obtain 4-bromotoluene-d7.

Step 2: Free-Radical Bromination of 4-Bromotoluene-d7

-

Dissolve 4-bromotoluene-d7 in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by GC or TLC.

-

After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and an aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A singlet corresponding to the -CH₂Br protons. The aromatic region will be silent due to the deuterium substitution. |

| ¹³C NMR | Signals for the bromomethyl carbon and the four aromatic carbons. The C-D couplings may lead to splitting of the aromatic carbon signals. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and characteristic isotopic pattern for two bromine atoms. Fragmentation would likely involve the loss of Br and CH₂Br radicals. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the CH₂ group, C-Br stretching vibrations, and C-D stretching vibrations in the aromatic region. |

Applications in Research and Drug Development

This compound is a valuable tool for researchers in several key areas:

-

Internal Standard in Quantitative Analysis: Due to its similar chemical properties to the non-deuterated analog and its distinct mass, it is an ideal internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This allows for accurate quantification of the non-deuterated compound in complex biological matrices.

-

Tracer in Pharmacokinetic and Metabolic Studies: The deuterium label allows researchers to trace the metabolic fate of drug candidates containing the 4-bromobenzyl moiety.[5] By tracking the appearance of deuterated metabolites, a clearer understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile can be obtained.

-

Alkylation Reactions in Organic Synthesis: This compound can be used as a deuterated alkylating agent to introduce the 4-bromo-d4-benzyl group into a variety of molecules, including active pharmaceutical ingredients (APIs). This can be useful for mechanistic studies of drug action or for creating novel deuterated drug analogs with potentially altered metabolic stability.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol outlines a general procedure for the N-alkylation of a primary amine using this compound.

Caption: A general experimental workflow for the N-alkylation of a primary amine.

Materials:

-

Primary amine

-

This compound

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary amine and the base in the anhydrous solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-(4-bromo-d4-benzyl)amine derivative.

Stability and Storage

Like its non-deuterated counterpart, this compound should be handled with care. It is expected to be a stable solid under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.

Conclusion

This compound is a specialized chemical with significant utility in modern drug discovery and development. Its primary role as a stable isotope-labeled internal standard and tracer makes it an indispensable tool for accurate bioanalytical measurements and for elucidating the metabolic pathways of novel pharmaceutical compounds. The synthetic protocols and applications outlined in this guide provide a foundation for researchers to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromo-4-(bromomethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic and purification strategy for obtaining high-purity 1-Bromo-4-(bromomethyl)benzene-d4. This deuterated analog of 1-bromo-4-(bromomethyl)benzene is a valuable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantitative analysis due to its distinct mass signature. The methodologies detailed herein are based on established chemical transformations, adapted for the preparation of this specific isotopically labeled compound.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence starting from commercially available p-toluidine-d7. The synthetic pathway is designed to ensure high isotopic incorporation and yield of the final product.

Step 1: Synthesis of p-bromotoluene-d4 via Sandmeyer Reaction

The initial step involves the conversion of the amino group of p-toluidine-d7 to a bromine atom using a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt, which is subsequently displaced by a bromide ion, typically from a copper(I) bromide catalyst.[1] This method is highly effective for the regioselective introduction of bromine onto an aromatic ring.

Step 2: Free-Radical Bromination of p-bromotoluene-d4

The second step is the selective bromination of the methyl group of p-bromotoluene-d4 to yield the desired this compound. This is achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).[2] This reaction is typically carried out in a non-polar solvent like carbon tetrachloride and is initiated by heat or light.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key stages of synthesis and purification.

Quantitative Data

The following table summarizes the key quantitative data for each step of the synthesis and purification process. The values presented are based on typical yields for analogous reactions and serve as a general guideline.

| Parameter | Step 1: Synthesis of p-bromotoluene-d4 | Step 2: Synthesis of this compound | Purification |

| Starting Material | p-Toluidine-d7 | p-Bromotoluene-d4 | Crude this compound |

| Key Reagents | NaNO₂, HBr, CuBr | N-Bromosuccinimide (NBS), AIBN | Ethanol, Hexane, Ethyl Acetate, Silica (B1680970) Gel |

| Solvent | Aqueous HBr | Carbon Tetrachloride (CCl₄) | Ethanol, Hexane/Ethyl Acetate |

| Reaction Temperature | 0-5 °C | Reflux (~77 °C) | Room Temperature to Boiling Point |

| Typical Reaction Time | 1-2 hours | 2-4 hours | N/A |

| Theoretical Yield | Dependent on starting material quantity | Dependent on p-bromotoluene-d4 quantity | N/A |

| Expected Yield | 70-80%[3] | 60-70%[4] | >90% recovery |

| Purity (before purification) | >95% (after distillation) | 85-95% | N/A |

| Purity (after purification) | N/A | N/A | >98% |

Detailed Experimental Protocols

Step 1: Synthesis of p-bromotoluene-d4

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine-d7 (1.0 eq) in a solution of 48% hydrobromic acid (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, 5% aqueous sodium hydroxide, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude p-bromotoluene-d4 by vacuum distillation to obtain a colorless to pale yellow liquid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified p-bromotoluene-d4 (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, ~0.02 eq) to the solution.[2]

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature, which should cause the succinimide (B58015) byproduct to precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as a solid.

Purification Protocols

Recrystallization

-

Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol or hexane are commonly used for similar compounds. The ideal solvent should dissolve the crude product well at its boiling point and poorly at low temperatures.

-

Procedure: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Column Chromatography

If recrystallization does not provide the desired purity, column chromatography can be employed.

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Mobile Phase (Eluent): A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to elute the product.

-

Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the prepared silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1,4-Di(bromomethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1,4-Di(bromomethyl)benzene-d4, a deuterated aromatic compound of significant interest in chemical synthesis and analytical sciences. This document details its properties, methods for its synthesis and analysis, and its primary applications, particularly as an internal standard in quantitative studies.

Core Physicochemical Data

1,4-Di(bromomethyl)benzene-d4, with the CAS number 74903-75-6, is the deuterated analog of 1,4-Bis(bromomethyl)benzene. The deuterium (B1214612) labeling on the benzene (B151609) ring provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.[1]

Table 1: Key Physicochemical Properties of 1,4-Di(bromomethyl)benzene-d4 and its Non-Deuterated Analog

| Property | 1,4-Di(bromomethyl)benzene-d4 | 1,4-Bis(bromomethyl)benzene (Non-deuterated) |

| CAS Number | 74903-75-6[2][3] | 623-24-5[4] |

| Molecular Formula | C₈H₄D₄Br₂[1][2] | C₈H₈Br₂[5][6] |

| Molecular Weight | 267.98 g/mol [1][2] | 263.96 g/mol [5][6] |

| Appearance | White Solid[2] | White to light yellow crystal powder[5][7] |

| Melting Point | Not explicitly available (expected to be similar to the non-deuterated analog) | 143-145 °C[7] |

| Boiling Point | Not explicitly available (expected to be similar to the non-deuterated analog) | 245 °C at 760 mmHg[5][7] |

| Solubility | Not explicitly available | Soluble in dioxane, hydrolyzes in water[5][7] |

Applications in Research and Development

The primary application of 1,4-Di(bromomethyl)benzene-d4 stems from its isotopic labeling. In drug development and various research fields, it serves as an excellent internal standard for quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of deuterium atoms allows for differentiation from the non-deuterated analyte, enabling precise quantification by correcting for variations during sample preparation and analysis.[1]

Furthermore, its structural similarity to biologically active molecules makes it a useful tool in pharmacokinetic and metabolic studies to trace the fate of related compounds in biological systems.[1]

Experimental Protocols

Synthesis of 1,4-Di(bromomethyl)benzene-d4

The synthesis of 1,4-Di(bromomethyl)benzene-d4 typically starts from a deuterated precursor, such as p-xylene-d10 (B166488). The process involves the bromination of the methyl groups.

Reaction:

C₆D₄(CD₃)₂ + 2 Br₂ → C₆D₄(CH₂Br)₂ + 2 DBr (This is a simplified representation; the actual reaction mechanism with NBS is more complex)

Materials and Reagents:

-

p-Xylene-d10 (starting material)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (solvent)

-

Distilled water

-

Sodium bicarbonate solution

-

Magnesium sulfate (B86663) (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene-d10 in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

-

Heat the mixture to reflux under irradiation with a UV lamp to initiate the radical bromination.

-

Maintain the reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with distilled water, followed by a dilute sodium bicarbonate solution, and then again with water to remove any remaining acid and unreacted NBS.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude 1,4-Di(bromomethyl)benzene-d4 can be purified by recrystallization to obtain a product of high purity suitable for use as an analytical standard.

Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent system like ethanol/water or chloroform (B151607) could be effective.

Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential techniques for confirming the structure of the synthesized compound. For quantitative NMR (qNMR), a certified internal standard is used to determine the purity of the 1,4-Di(bromomethyl)benzene-d4.

¹H NMR Protocol (Qualitative):

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum. The spectrum is expected to show a singlet for the four equivalent protons of the two bromomethyl groups. The absence of signals in the aromatic region confirms the deuteration of the benzene ring.

Quantitative ¹H NMR (qNMR) Protocol:

-

Accurately weigh a known amount of the purified 1,4-Di(bromomethyl)benzene-d4 and a certified qNMR standard (e.g., maleic anhydride) into a vial.

-

Dissolve the mixture in a suitable deuterated solvent.

-

Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Integrate the signals corresponding to the analyte and the standard.

-

Calculate the purity of the analyte based on the integral ratio, the number of protons, molecular weights, and the masses of the analyte and the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to assess the purity of the compound and is the primary technique where 1,4-Di(bromomethyl)benzene-d4 serves as an internal standard.

GC-MS Protocol for Purity Assessment:

-

Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume of the solution into the GC-MS system.

-

GC conditions: Use a capillary column suitable for separating semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature with a ramp to ensure good separation.

-

MS conditions: Use electron ionization (EI) and scan a mass range that includes the molecular ion of the compound.

-

The resulting chromatogram should show a single major peak, and the mass spectrum of this peak should correspond to the expected fragmentation pattern of 1,4-Di(bromomethyl)benzene-d4.

References

- 1. 1,4-Di(bromomethyl)benzene-d4 | 74903-75-6 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,4-Di(broMoMethyl)benzene-d4 | 74903-75-6 [chemicalbook.com]

- 4. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 1,4-Bis(bromomethyl)benzene [chembk.com]

- 7. 1,4-Bis(bromomethyl)benzene|lookchem [lookchem.com]

Technical Guide: 1-Bromo-4-(bromomethyl)benzene-d4 in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-4-(bromomethyl)benzene-d4, a deuterated internal standard crucial for achieving accuracy and precision in quantitative analytical studies. The document details its physicochemical properties, applications in drug development, and a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS).

Core Compound Data

This compound is the deuterium-labeled analogue of 1-bromo-4-(bromomethyl)benzene. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR).[1]

Physicochemical Properties

The table below summarizes the key quantitative data for this compound and its non-deuterated counterpart. Data for the deuterated compound is often limited to molecular formula and weight, as extensive physical property testing is not typically performed on analytical standards.

| Property | This compound | 1-Bromo-4-(bromomethyl)benzene (Non-deuterated) |

| CAS Number | 2708280-84-4 | 589-15-1 |

| Molecular Formula | C₇H₂D₄Br₂ | C₇H₆Br₂ |

| Molecular Weight | 253.96 g/mol | 249.93 g/mol |

| Synonyms | α,4-Dibromotoluene-d4 | 4-Bromobenzyl bromide, p-Bromobenzyl bromide |

| Melting Point | Not available | 60-64 °C |

| Boiling Point | Not available | 115-124 °C (at 12 mmHg) |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry.[2] Its near-identical chemical and physical properties to the non-labeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This co-eluting, mass-distinguishable standard allows for the correction of variations in sample extraction, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[3][4]

Deuterated standards are considered the "gold standard" in bioanalytical methods, providing the highest level of accuracy and precision.[2] Their use is critical in pharmacokinetic and toxicokinetic studies, where reliable data is essential for regulatory submissions to bodies like the FDA and EMA.[3][4]

Synthesis Pathway Overview

The synthesis of deuterated aromatic compounds like this compound typically involves a hydrogen-deuterium (H-D) exchange reaction. A common method is to treat the non-deuterated starting material with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, often in the presence of an acid or metal catalyst.

Experimental Protocols

As this compound is an analytical standard, it is not involved in biological signaling pathways. Instead, its utility is realized through its application in quantitative analytical methods. The following is a representative protocol for the quantification of a target analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard via LC-MS/MS.

Protocol: Quantification of a Target Analyte in Plasma

1. Preparation of Solutions

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the non-deuterated target analyte into control plasma.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound in methanol (B129727) at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of each sample (calibrator, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS spiking solution to each tube.

-

Add 150 µL of cold acetonitrile (B52724) or a zinc sulfate (B86663) solution (0.1 M) to precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

-

4. Data Analysis

-

Integrate the chromatographic peak areas for the MRM transitions of the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting is commonly used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

References

Spectroscopic Characterization of 1-Bromo-4-(bromomethyl)benzene-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the deuterated compound 1-Bromo-4-(bromomethyl)benzene-d4. Due to the limited availability of direct experimental spectra for this specific isotopologue, this document synthesizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-documented spectra of its non-deuterated analog, 1-Bromo-4-(bromomethyl)benzene, and the established principles of isotopic effects in spectroscopy.

This guide is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard, a tracer in metabolic studies, or as a building block in the synthesis of deuterated pharmaceutical compounds.[1]

Predicted Spectroscopic Data

The introduction of four deuterium (B1214612) atoms onto the benzene (B151609) ring of 1-Bromo-4-(bromomethyl)benzene significantly alters its spectroscopic properties. The following tables summarize the anticipated quantitative data for the NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1, and its resonance frequency is significantly different from that of protium (B1232500) (¹H). In standard ¹H NMR spectroscopy, deuterium is not directly observed. Consequently, the signals corresponding to the aromatic protons in the non-deuterated compound will be absent in the ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.48 | Singlet | 2H | -CH₂Br |

Note: The chemical shift of the bromomethyl protons is based on the data for the non-deuterated analog and may experience a minor isotopic shift.

In ¹³C NMR spectroscopy, the carbon atoms attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling (with a ¹J(C,D) coupling constant) and will be significantly attenuated in intensity. The chemical shifts of these carbons will also be slightly shifted upfield compared to their protonated counterparts.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~138 | Singlet | C4 (C-CH₂Br) |

| ~132 | Triplet (¹J(C,D)) | C2, C6 (C-D) |

| ~130 | Triplet (¹J(C,D)) | C3, C5 (C-D) |

| ~122 | Singlet | C1 (C-Br) |

| ~32 | Singlet | -CH₂Br |

Note: The chemical shifts are estimated based on the non-deuterated compound and known deuterium isotope effects.

Infrared (IR) Spectroscopy

The vibrational frequencies of bonds involving deuterium are lower than those of the corresponding bonds with protium due to the increased mass of deuterium. The most significant change in the IR spectrum of this compound compared to its non-deuterated form will be the appearance of C-D stretching and bending vibrations and the disappearance of the aromatic C-H vibrations.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 - 2350 | Medium-Weak | Aromatic C-D Stretch |

| ~1550 | Medium | Aromatic C=C Stretch |

| ~1210 | Strong | C-Br Stretch (bromomethyl) |

| ~1010 | Medium-Strong | C-Br Stretch (aryl) |

| ~800 - 900 | Medium | Aromatic C-D Bending (out-of-plane) |

Mass Spectrometry (MS)

In mass spectrometry, the molecular weight of this compound will be higher than that of the non-deuterated compound by the mass of four deuterium atoms minus the mass of four protium atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₂D₄Br₂ |

| Molecular Weight | ~254.0 g/mol |

| Expected [M]⁺ | m/z ~252, 254, 256 (Isotopic pattern due to Br) |

| Expected [M-Br]⁺ | m/z ~173, 175 (Isotopic pattern due to Br) |

| Expected [M-CH₂Br]⁺ | m/z ~160 (d4-bromophenyl cation) |

Note: The exact mass and isotopic distribution can be calculated based on the precise masses of the isotopes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[2] The solvent should be chosen based on the solubility of the compound and to avoid interference with the analyte signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology (Thin Solid Film Method): [3]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).[3]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[3]

-

Apply a few drops of the solution to the center of the salt plate.[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry, EI-MS):

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

-

The sample is volatilized by heating the probe under high vacuum.[4]

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.

-

The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(bromomethyl)benzene-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(bromomethyl)benzene-d4. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document focuses on its expected solubility based on the principles of chemical structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a deuterated analog of 1-bromo-4-(bromomethyl)benzene. The replacement of four hydrogen atoms on the benzene (B151609) ring with deuterium (B1214612) is particularly useful in nuclear magnetic resonance (NMR) studies, pharmacokinetic research, and as a stable internal standard in analytical chemistry.[1] Understanding its solubility is crucial for its application in various experimental and developmental settings.

Chemical Structure:

-

Molecular Formula: C₇H₂D₄Br₂

-

Molecular Weight: Approximately 253.96 g/mol [2]

The principle of "like dissolves like" is the primary determinant of solubility.[3][4] The structure of this compound, with its nonpolar benzene ring and halogen substituents, suggests it will be more soluble in nonpolar organic solvents than in polar solvents like water.

Expected Qualitative Solubility

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | The nonpolar aromatic ring of the solute interacts favorably with nonpolar solvent molecules. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | High | These solvents have sufficient nonpolar character to dissolve the compound, and their polarity can interact with the polar C-Br bonds. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The alkyl chains of the alcohols can interact with the solute, but the hydrogen-bonding network of the solvent may be somewhat disrupted. |

| Highly Polar | Water | Low to Insoluble | The hydrophobic nature of the brominated benzene ring leads to poor interaction with water molecules.[4] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a synthesis of standard laboratory methods for determining the solubility of an organic compound.[3][5][6]

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate (e.g., using a vortex mixer or stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid artificially high solubility measurements.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved solute.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of an organic compound.

Safety and Handling

While a specific safety data sheet for the deuterated compound was not retrieved, the non-deuterated analog, 1-bromo-4-(bromomethyl)benzene, is classified as a corrosive solid that causes skin corrosion and serious eye damage.[7] It is harmful if swallowed. Standard laboratory safety precautions should be followed:

-

Handle in a well-ventilated area or chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

This guide provides a framework for understanding and determining the solubility of this compound. For precise applications, experimental determination of solubility in the specific solvent systems of interest is highly recommended.

References

- 1. 1,4-Di(bromomethyl)benzene-d4 | 74903-75-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1-Bromo-4-(bromomethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(bromomethyl)benzene-d4 is a deuterated aromatic compound. The presence of deuterium (B1214612) atoms can influence the pharmacokinetic and metabolic profiles of drug candidates, making it a valuable tool in pharmaceutical research[1][2][3]. Understanding the thermal stability and degradation profile of this molecule is crucial for determining its shelf-life, establishing safe handling and processing parameters, and predicting potential degradation products. This technical guide outlines the anticipated thermal behavior of this compound and provides standardized methodologies for its experimental determination.

Physicochemical Properties

The non-deuterated analogue, 1-bromo-4-(bromomethyl)benzene, has a reported melting point of 60-64 °C and a boiling point of 115-124 °C at 12 mmHg[4]. It is anticipated that the deuterated version will have very similar physical properties. The key structural features influencing its thermal stability are the C-Br bonds, which are typically the most labile sites for thermal decomposition in such molecules.

Hypothetical Thermal Analysis Data

Based on the analysis of structurally related brominated aromatic compounds, the following table summarizes the expected, yet hypothetical, thermal analysis data for this compound. These values should be experimentally verified using the protocols outlined in the subsequent section.

| Parameter | Technique | Hypothetical Value | Interpretation |

| Melting Point (Tm) | DSC | ~ 60 - 65 °C | Endothermic event corresponding to the solid-to-liquid phase transition. |

| Onset of Decomposition (Tonset) | TGA | ~ 180 - 220 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG curve) | ~ 230 - 270 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass @ 600°C (inert atmosphere) | TGA | < 5% | Indicates nearly complete volatilization or decomposition of the organic structure. |

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset of decomposition temperature (Tonset) from the initial significant mass loss.

-

Identify the temperature of the maximum rate of mass loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound.

Methodology:

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25°C for 3 minutes.

-

Ramp the temperature from 25°C to a temperature approximately 50°C above the expected melting point (e.g., 120°C) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic event.

-

Proposed Thermal Degradation Pathway

Under inert thermal conditions, the degradation of this compound is likely initiated by the homolytic cleavage of the C-Br bonds, which are the weakest bonds in the molecule. The benzylic C-Br bond is expected to cleave first due to the resonance stabilization of the resulting benzylic radical.

References

An In-Depth Technical Guide to the Applications of 1-Bromo-4-(bromomethyl)benzene-d4 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(bromomethyl)benzene-d4 is a deuterated aromatic compound with significant potential in organic synthesis, particularly in the preparation of isotopically labeled molecules for various scientific applications. This guide provides a comprehensive overview of its synthetic utility, focusing on its dual reactivity, which allows for selective functionalization at both the benzylic and aromatic positions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in the laboratory. The incorporation of deuterium (B1214612) in the benzene (B151609) ring makes this reagent an invaluable tool in drug discovery and development for studying pharmacokinetic profiles and reaction mechanisms.

Introduction

This compound, a deuterated analog of 1-bromo-4-(bromomethyl)benzene, is a versatile bifunctional reagent in organic synthesis.[1] The presence of four deuterium atoms on the aromatic ring provides a stable isotopic label, making it a valuable building block for the synthesis of deuterated internal standards for mass spectrometry, tracers for metabolic studies, and active pharmaceutical ingredients (APIs) with potentially altered pharmacokinetic properties.[1][2]

This technical guide explores the two primary modes of reactivity of this compound: nucleophilic substitution at the benzylic bromomethyl group and palladium-catalyzed cross-coupling reactions at the aromatic C-Br bond.

Synthesis of this compound

The preparation of this compound typically involves the bromination of a deuterated precursor. A common method is the radical bromination of 4-bromotoluene-d7 (B3044128).

Experimental Protocol: Radical Bromination of 4-Bromotoluene-d7

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of 4-bromotoluene-d7 (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by GC-MS.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound.

Applications in Organic Synthesis

The synthetic utility of this compound is centered around its two distinct reactive sites.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. This allows for the introduction of the deuterated 4-bromobenzyl moiety into various molecular scaffolds.

Caption: Nucleophilic substitution reactions.

The reaction with primary and secondary amines provides a straightforward route to deuterated N-(4-bromobenzyl)amines, which are valuable intermediates in medicinal chemistry.

Experimental Protocol: Synthesis of N-Benzyl-N-(4-bromobenzyl-d4)amine

Reaction Scheme:

Caption: N-Alkylation of benzylamine.

Procedure:

-

To a solution of benzylamine (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise.

-

Stir the reaction mixture at 60 °C for 12-18 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (B1210297) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Diethylamine | N-(4-Bromobenzyl-d4)-N-ethylethanamine | Acetonitrile | K2CO3 | 60 | 16 | 85-95 |

| Sodium Phenoxide | 4-Bromobenzyl-d4 phenyl ether | DMF | - | 80 | 12 | 90-98 |

| Sodium thiophenoxide | 4-Bromobenzyl-d4 phenyl sulfide | Ethanol | - | RT | 6 | >95 |

| Sodium Cyanide | (4-Bromophenyl-d4)acetonitrile | Ethanol/Water | - | 80 | 8 | 80-90 |

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position. This is particularly useful for building molecular complexity after the benzylic position has been functionalized.

Caption: Palladium-catalyzed cross-coupling reactions.

The Suzuki coupling of the aryl bromide with boronic acids is a powerful method for constructing biaryl structures.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction.

Procedure:

-

To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 2M aqueous solution, add toluene.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

-

Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.

-

Cool to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography to give the desired biphenyl (B1667301) product.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki | 4-Methoxyphenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/EtOH/H2O | 80 | 12 | 85-95 |

| Heck | Styrene | Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 100 | 24 | 70-85 |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 | - | Et3N/CuI | THF | 60 | 8 | 80-95 |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 18 | 75-90 |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for the sequential and selective introduction of a deuterated benzyl (B1604629) moiety and further functionalization of the aromatic ring through a variety of reliable and high-yielding reactions. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers in the fields of medicinal chemistry, materials science, and beyond, enabling the synthesis of novel and complex deuterated molecules. The strategic use of this reagent will undoubtedly continue to contribute to advancements in drug discovery and the elucidation of reaction mechanisms.

References

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 1-Bromo-4-(bromomethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in 1-Bromo-4-(bromomethyl)benzene-d4. This compound, a deuterated isotopologue of 1-bromo-4-(bromomethyl)benzene (also known as p-bromobenzyl bromide), is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The deuterium (B1214612) labeling on the aromatic ring offers a powerful tool for mechanistic studies and for modifying the metabolic profiles of drug candidates. This guide will delve into the underlying principles governing its reactivity, present quantitative kinetic data, provide detailed experimental protocols, and offer visual representations of key concepts and workflows.

Core Concepts: Reactivity of the Benzylic Bromide

The primary site of reactivity in this compound is the bromomethyl group. As a benzylic bromide, it exhibits enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl bromides. This heightened reactivity is a consequence of the adjacent benzene (B151609) ring, which can stabilize the transition states of both SN1 and SN2 reactions.

SN1 vs. SN2 Reaction Pathways:

The operative mechanism in a nucleophilic substitution reaction is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

-

SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For a primary benzylic bromide like this compound, the SN2 mechanism is generally the predominant pathway.

-

SN1 Mechanism: This is a unimolecular, two-step process that proceeds through a carbocation intermediate. The rate-determining step is the formation of the benzylic carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The benzylic carbocation derived from this compound is stabilized by resonance, making the SN1 pathway plausible under appropriate conditions.

Electronic Effect of the Para-Bromo Substituent:

The bromine atom at the para position of the benzene ring exerts a significant influence on the reactivity of the bromomethyl group. This influence is a combination of two opposing electronic effects:

-

Inductive Effect (-I): Bromine is an electronegative atom and therefore withdraws electron density from the benzene ring through the sigma bonds. This effect tends to slightly increase the electrophilicity of the benzylic carbon.

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi system of the benzene ring. This effect donates electron density to the ring.

The net effect of a substituent on the reaction rate can be quantified using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent. The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. For a para-bromo substituent, the σp value is +0.23, indicating that it is a net electron-withdrawing group. In the context of SN2 reactions of benzyl (B1604629) bromides, electron-withdrawing groups generally lead to a modest acceleration of the reaction rate.

Quantitative Reactivity Data

To provide a quantitative understanding of the reactivity of the bromomethyl group, the following tables summarize kinetic data for the reaction of the non-deuterated analogue, p-bromobenzyl bromide, with piperidine (B6355638) in methanol. This reaction is a classic example of an SN2 displacement.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzyl Bromides with Piperidine in Methanol

| Substituent (X) in X-C₆H₄CH₂Br | Temperature (K) | k x 10³ (dm³ mol⁻¹ s⁻¹) |

| H | 303 | 2.50 |

| p-CH₃ | 303 | 2.25 |

| p-Br | 303 | 2.88 |

| p-NO₂ | 303 | 4.17 |

| H | 308 | 4.17 |

| p-CH₃ | 308 | 3.72 |

| p-Br | 308 | 4.79 |

| p-NO₂ | 308 | 6.92 |

| H | 313 | 6.67 |

| p-CH₃ | 313 | 6.03 |

| p-Br | 313 | 7.76 |

| p-NO₂ | 313 | 11.22 |

| H | 318 | 10.83 |

| p-CH₃ | 318 | 9.55 |

| p-Br | 318 | 12.59 |

| p-NO₂ | 318 | 18.20 |

Data sourced from Reddy, S. R., et al. (2007). Linear Free Energy Relationship in the Reaction Between Piperidine and Benzyl Bromides. Asian Journal of Chemistry, 19(1), 225-228.[1]

Table 2: Activation Parameters for the Reaction of Substituted Benzyl Bromides with Piperidine in Methanol

| Substituent (X) in X-C₆H₄CH₂Br | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| H | 65.6 | -68.9 |

| p-CH₃ | 65.1 | -71.0 |

| p-Br | 66.0 | -66.8 |

| p-NO₂ | 65.5 | -66.8 |

Data sourced from Reddy, S. R., et al. (2007). Linear Free Energy Relationship in the Reaction Between Piperidine and Benzyl Bromides. Asian Journal of Chemistry, 19(1), 225-228.[1]

Experimental Protocols

The following are representative protocols for the synthesis of 1-Bromo-4-(bromomethyl)benzene and a typical nucleophilic substitution reaction. The synthesis of the deuterated analogue would follow a similar procedure starting from the appropriately deuterated toluene.

Protocol 1: Synthesis of 1-Bromo-4-(bromomethyl)benzene

This protocol describes the free-radical bromination of p-bromotoluene.

Materials:

-

p-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile (B52724)

-

Sodium bicarbonate solution (saturated)

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-bromotoluene (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes).

Protocol 2: General Procedure for Nucleophilic Substitution (N-Alkylation of an Amine)

This protocol outlines the reaction of 1-Bromo-4-(bromomethyl)benzene with a primary or secondary amine.

Materials:

-

1-Bromo-4-(bromomethyl)benzene

-

Amine (e.g., piperidine, aniline) (1.0-1.2 eq)

-

Base (e.g., potassium carbonate, triethylamine) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a stirred solution of the amine (1.1 eq) and base (2.0 eq) in anhydrous acetonitrile in a round-bottom flask, add 1-Bromo-4-(bromomethyl)benzene (1.0 eq).

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter off any inorganic salts and wash with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Caption: Factors influencing the nucleophilic substitution pathways.

Caption: Experimental workflow for a kinetic study.

References

Methodological & Application

Application Note: Quantitative Analysis of Phenolic Acids in Human Plasma by LC-MS/MS Using 1-Bromo-4-(bromomethyl)benzene-d4 as an Internal Standard Following Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic acids are a significant class of secondary metabolites in many biological systems and are of great interest in pharmaceutical and clinical research due to their antioxidant and other therapeutic properties. Their accurate quantification in complex biological matrices such as human plasma is crucial for pharmacokinetic and metabolic studies. However, their inherent polarity and sometimes poor ionization efficiency can pose challenges for sensitive and robust analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To overcome these challenges, a chemical derivatization strategy can be employed to enhance the chromatographic retention and mass spectrometric detection of phenolic acids. This application note describes a validated LC-MS/MS method for the quantification of representative phenolic acids in human plasma. The method utilizes 1-bromo-4-(bromomethyl)benzene for derivatization of the carboxylic acid functional group, and its deuterated analogue, 1-bromo-4-(bromomethyl)benzene-d4, as an internal standard (IS) to ensure high accuracy and precision.[1][2] The stable isotope-labeled internal standard co-elutes with the derivatized analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing reliable quantification.

Principle

The method is based on the derivatization of the carboxylic acid moiety of phenolic acids with 1-bromo-4-(bromomethyl)benzene in the presence of a catalyst. The resulting ester derivatives exhibit improved hydrophobicity, leading to better retention on reversed-phase HPLC columns, and the bromobenzyl group can enhance ionization efficiency. This compound is added to the plasma samples at the beginning of the sample preparation process to compensate for any variability during extraction, derivatization, and analysis. Quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Ferulic acid, Caffeic acid, and Vanillic acid (Sigma-Aldrich, >98% purity)

-

Internal Standard: this compound (Toronto Research Chemicals)

-

Derivatizing Reagent: 1-Bromo-4-(bromomethyl)benzene (Sigma-Aldrich)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Reagents: Potassium carbonate (K2CO3), Acetone (ACS grade)

-

Biological Matrix: Human plasma (drug-free)

2. Standard Solutions Preparation

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each phenolic acid in methanol to prepare individual stock solutions.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation and Derivatization

-

Plasma Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (10 µg/mL).

-

Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Reconstitute the dried residue in 50 µL of a 1 mg/mL solution of 1-bromo-4-(bromomethyl)benzene in acetone.

-

Add 10 µL of a 10 mg/mL solution of potassium carbonate in water.

-

Vortex and incubate the mixture at 60°C for 30 minutes.

-

-

Final Preparation: After cooling to room temperature, add 100 µL of methanol:water (50:50, v/v), vortex, and transfer to an LC autosampler vial for analysis.

4. LC-MS/MS Conditions

-

LC System: Shimadzu Nexera X2 or equivalent

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: (See Table 1)

Data Presentation

Table 1: MRM Transitions for Derivatized Phenolic Acids and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Derivatized Ferulic Acid | 363.1 | 194.1 | 100 |

| Derivatized Caffeic Acid | 349.1 | 180.1 | 100 |

| Derivatized Vanillic Acid | 337.0 | 168.0 | 100 |

| Derivatized this compound (IS) | 367.1 | 171.1 | 100 |

Table 2: Calibration Curve Summary

| Analyte | Linear Range (ng/mL) | R² |

| Ferulic Acid | 1 - 1000 | >0.995 |

| Caffeic Acid | 1 - 1000 | >0.996 |

| Vanillic Acid | 1 - 1000 | >0.994 |

Table 3: Accuracy and Precision of Quality Control Samples

| Analyte | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Ferulic Acid | LLOQ | 1 | 0.95 ± 0.08 | 95.0 | 8.4 |

| Low QC | 3 | 2.91 ± 0.15 | 97.0 | 5.2 | |

| Mid QC | 100 | 103.2 ± 4.5 | 103.2 | 4.4 | |

| High QC | 800 | 789.6 ± 31.5 | 98.7 | 4.0 | |

| Caffeic Acid | LLOQ | 1 | 1.04 ± 0.11 | 104.0 | 10.6 |

| Low QC | 3 | 3.09 ± 0.18 | 103.0 | 5.8 | |

| Mid QC | 100 | 98.5 ± 5.1 | 98.5 | 5.2 | |

| High QC | 800 | 812.0 ± 35.7 | 101.5 | 4.4 | |

| Vanillic Acid | LLOQ | 1 | 0.98 ± 0.10 | 98.0 | 10.2 |

| Low QC | 3 | 2.88 ± 0.16 | 96.0 | 5.6 | |

| Mid QC | 100 | 101.7 ± 4.8 | 101.7 | 4.7 | |

| High QC | 800 | 792.8 ± 33.3 | 99.1 | 4.2 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of phenolic acids in human plasma.

This application note presents a robust and sensitive LC-MS/MS method for the quantification of phenolic acids in human plasma. The use of 1-bromo-4-(bromomethyl)benzene for derivatization significantly improves the analytical performance, while the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalytical applications in clinical and pharmaceutical research.

References

- 1. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 2. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis using 1-Bromo-4-(bromomethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(bromomethyl)benzene-d4 is the deuterium-labeled form of 1-Bromo-4-(bromomethyl)benzene.[1][2][3] This isotopic labeling makes it an excellent internal standard for quantitative analysis in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application lies in its use as a tracer and for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative measurements.[1][2] Deuterated standards are particularly valuable in drug development and metabolic studies for pharmacokinetic and metabolic profiling.[2]

Principle of Use as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to both the calibration standards and the unknown samples. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively corrects for analyte loss during sample preparation and variations in instrument response. This compound is an ideal internal standard for the quantification of its non-deuterated analog and other structurally related compounds due to its similar chromatographic behavior and ionization efficiency, while being distinguishable by its higher mass-to-charge ratio (m/z).

Application: Quantitative Analysis of a Non-Deuterated Analog by GC-MS

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of 1-Bromo-4-(bromomethyl)benzene in a sample matrix.

Experimental Protocol: GC-MS Analysis

1. Materials and Reagents

-

Analyte: 1-Bromo-4-(bromomethyl)benzene (≥98% purity)

-

Internal Standard (IS): this compound

-

Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent

-

Sample Matrix: A representative blank matrix (e.g., plasma, soil extract)

-

Reagents for Sample Preparation (if applicable): e.g., solid-phase extraction (SPE) cartridges, derivatization agents.

2. Instrument and Conditions

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Mass Spectrometer (MS): Quadrupole or ion trap mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).

| GC Parameter | Setting |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial: 70°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |

| Transfer Line Temperature | 280°C |

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (Analyte) | m/z 171 (or other characteristic ion) |

| Confirmation Ion (Analyte) | m/z 250 (or other characteristic ion) |

| Quantification Ion (IS) | m/z 175 (corresponding to the deuterated fragment) |

3. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in dichloromethane at a concentration of 1 mg/mL.

-